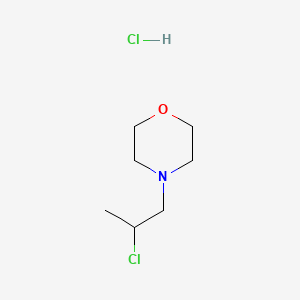

4-(2-Chloropropyl)morpholine hydrochloride

Beschreibung

Structural Classification and Nomenclature in Organic Chemistry

From a structural standpoint, 4-(2-Chloropropyl)morpholine (B8730142) hydrochloride is classified as a derivative of morpholine (B109124). Morpholine itself is a saturated heterocycle containing both an ether and a secondary amine functional group. wikipedia.org In this specific derivative, the nitrogen atom of the morpholine ring is substituted with a 2-chloropropyl group. The compound is supplied as a hydrochloride salt, which is formed by the reaction of the basic morpholine nitrogen with hydrochloric acid. wikipedia.org This salt form often enhances the stability and handling characteristics of the compound.

The systematic IUPAC name for this compound is 4-(2-chloropropyl)morpholine;hydrochloride. nih.gov Its chemical identity is unambiguously defined by its CAS Registry Number, 100859-99-2. nih.gov

Table 1: Chemical and Physical Properties of 4-(2-Chloropropyl)morpholine Hydrochloride

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-(2-chloropropyl)morpholine;hydrochloride | nih.gov |

| Molecular Formula | C₇H₁₅Cl₂NO | nih.gov |

| Molecular Weight | 200.10 g/mol | nih.gov |

| CAS Number | 100859-99-2 | nih.gov |

| Parent Compound | 4-(2-Chloropropyl)morpholine | nih.govuni.lu |

| Canonical SMILES | CC(CN1CCOCC1)Cl.Cl | nih.gov |

| InChI Key | AUQKBHRNJGORDN-UHFFFAOYSA-N | nih.gov |

Significance as a Versatile Chemical Synthon

The primary significance of this compound in academic research lies in its role as a versatile chemical synthon. A synthon is a conceptual or actual chemical species that represents a building block in a retrosynthetic analysis. The reactivity of this compound is dominated by the secondary alkyl chloride functionality. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.

This reactivity allows for the facile introduction of the morpholinopropyl moiety into a wide range of molecules. This is a common strategy in medicinal chemistry and materials science to build more complex molecular architectures. The morpholine ring itself is a desirable feature in many biologically active compounds due to its physicochemical properties, including polarity and the ability to form hydrogen bonds, which can influence a molecule's solubility and interactions with biological targets. nih.gov

A prominent example illustrating the utility of related chloroalkyl morpholine synthons is in the synthesis of the local anesthetic Pramocaine (also known as Pramoxine). nih.govnih.gov While many documented syntheses of Pramocaine utilize the isomeric N-(3-chloropropyl)morpholine, the underlying chemical principle is identical. patsnap.comgoogle.com In these syntheses, the chloroalkyl morpholine derivative reacts with a nucleophile, such as the phenoxide derived from 4-n-butoxyphenol, in a nucleophilic substitution reaction to form the final ether linkage. patsnap.comgoogle.com This highlights the role of the chloroalkyl morpholine as a key intermediate for coupling molecular fragments.

Historical Context of Chloroalkyl Morpholine Derivatives in Chemical Synthesis

The use of chloroalkyl morpholine derivatives is intrinsically linked to the availability and chemistry of the parent morpholine heterocycle. Morpholine became industrially significant through production methods such as the dehydration of diethanolamine (B148213) with sulfuric acid or the reaction of diethylene glycol with ammonia (B1221849) under high temperature and pressure. wikipedia.org Its widespread availability and low cost facilitated its use in a vast array of applications, including as a solvent and a building block in organic synthesis. wikipedia.org

Chemists soon recognized the potential of functionalizing the morpholine nitrogen to create reactive intermediates. The development of chloroalkyl derivatives, such as 4-(2-chloroethyl)morpholine (B1582488) hydrochloride and its propyl analogues, provided a robust method for incorporating the morpholine scaffold into other molecules. sarex.comacademicjournals.org These compounds became standard reagents in pharmaceutical and agrochemical research. sarex.come3s-conferences.orgresearchgate.net The synthesis of these intermediates often involves the reaction of morpholine with a dihalogenated alkane, like 1-bromo-3-chloropropane (B140262), or the chlorination of a precursor like N-(3-hydroxypropyl)morpholine. google.comgoogle.comchemicalbook.com The reliability of these synthetic routes has cemented the role of chloroalkyl morpholines as indispensable tools in the construction of complex organic molecules for several decades.

Scope and Academic Relevance of the Compound in Contemporary Chemical Research

In modern chemical research, this compound and its analogs continue to be relevant as intermediates and building blocks. The morpholine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. wikipedia.orgnih.gove3s-conferences.org Its presence can modulate pharmacokinetic properties and provide key binding interactions with biological targets. nih.gov

Contemporary research frequently utilizes chloroalkyl morpholines in the synthesis of novel compounds for drug discovery programs. These efforts span a wide range of therapeutic areas:

Anticancer Agents: Morpholine derivatives are integral to the structure of several anticancer drugs, such as the kinase inhibitor Gefitinib. wikipedia.org Research continues into new morpholine-containing compounds, including those targeting various cancer cell lines. e3s-conferences.orgnih.gov this compound serves as a valuable starting material for creating libraries of novel compounds for screening in this area.

Central Nervous System (CNS) Drugs: The morpholine ring is a key component in drugs targeting the CNS, where it can help to achieve the delicate balance of properties required for blood-brain barrier permeability. nih.gov Its derivatives are used to synthesize compounds for research into neurodegenerative diseases and mood disorders. nih.gov

Agrochemicals: The morpholine scaffold is also found in fungicides and other agrochemicals, an area of ongoing research and development driven by the need for more effective and sustainable agricultural practices. e3s-conferences.orgresearchgate.net

The continued use of this compound in academic and industrial laboratories underscores its enduring importance as a versatile and reliable chemical synthon for the synthesis of functional molecules.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-(2-chloropropyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO.ClH/c1-7(8)6-9-2-4-10-5-3-9;/h7H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQKBHRNJGORDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCOCC1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design

Direct Alkylation Approaches Utilizing Morpholine (B109124) and Halogenated Propanes

Direct alkylation represents a straightforward approach to forming the target molecule's backbone. This method involves the nucleophilic substitution reaction between morpholine, acting as the nucleophile, and a dihalogenated propane (B168953). A common substrate for this reaction is 1,2-dichloropropane (B32752).

In this reaction, one of the chlorine atoms of 1,2-dichloropropane is displaced by the secondary amine of the morpholine ring. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. Alternatively, an excess of morpholine can be used, where one equivalent acts as the nucleophile and a second acts as the base. A significant challenge in this approach is controlling the selectivity, as the product, 4-(2-chloropropyl)morpholine (B8730142), is also a nucleophile and can react with another molecule of 1,2-dichloropropane, leading to the formation of quaternary ammonium (B1175870) salts. Furthermore, the reaction can also lead to disubstituted byproducts where a second morpholine molecule displaces the remaining chlorine atom. researchgate.net

A similar strategy involves using a mixed dihalogenated propane, such as 1-bromo-2-chloropropane. Due to the higher reactivity of the bromine atom compared to the chlorine atom, morpholine can selectively displace the bromide, yielding 4-(2-chloropropyl)morpholine with greater control. For a related compound, 4-(3-chloropropyl)morpholine (B193441), a synthesis using 1-bromo-3-chloropropane (B140262) and a twofold excess of morpholine in toluene (B28343) under reflux conditions has been reported to achieve a high yield. chemicalbook.com The final step involves treating the resulting free base with hydrochloric acid to precipitate the desired hydrochloride salt.

Table 1: Example Conditions for Direct Alkylation of Morpholine

| Halogenated Propane | Solvent | Base | Temperature | Key Considerations | Reference |

|---|---|---|---|---|---|

| 1-Bromo-2-chloropropane | DMF (polar aprotic) | Excess Morpholine | Reflux (80–100°C) | Stoichiometry must be controlled to minimize byproducts. | |

| 1,2-Dichloroethane (B1671644)* | Aqueous alkaline | Triethylbenzylammonium chloride (PTC) | 70–80°C | Phase-transfer catalyst can improve reaction rates. Risk of disubstituted products. | researchgate.net |

Note: Data for 1,2-dichloroethane is shown as an analogue to illustrate the principle.

Conversion of Hydroxyl Precursors to Chloropropyl Functionality

An alternative, two-step strategy involves first synthesizing a hydroxyl-containing precursor, 1-(morpholin-4-yl)propan-2-ol, and then converting the alcohol group to a chloride. This route can offer better control and potentially higher purity of the final product. The initial step is typically the reaction of morpholine with propylene (B89431) oxide, which opens the epoxide ring to form the secondary alcohol precursor. sciencemadness.org

Once the alcohol precursor, 1-(morpholin-4-yl)propan-2-ol, is obtained, the hydroxyl group is substituted with a chlorine atom using a suitable halogenating agent. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation. masterorganicchemistry.com The reaction converts the alcohol into a chlorosulfite intermediate, which then decomposes to the alkyl chloride, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. masterorganicchemistry.com This drives the reaction to completion.

A representative procedure, analogous to the synthesis of 4-(2-chloroethyl)morpholine (B1582488), involves dissolving the alcohol precursor in a suitable solvent like dichloromethane (B109758) (DCM) at a reduced temperature (e.g., 0 °C). chemicalbook.com Thionyl chloride is then added, sometimes with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com The reaction mixture is then typically warmed or heated to complete the conversion. chemicalbook.com After the reaction, a work-up procedure involving neutralization and extraction is performed to isolate the chlorinated product. chemicalbook.com

Table 2: Typical Reagents for Halogenation of Morpholino Alcohols

| Precursor | Halogenating Agent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Morpholinoethan-1-ol* | Thionyl chloride (SOCl₂) | Dichloromethane (DCM) | 0 °C to 40 °C, overnight | 74% | chemicalbook.com |

Note: Data for the ethyl analogue is presented to illustrate the reaction conditions.

The carbon atom bonded to the chlorine in 4-(2-chloropropyl)morpholine is a chiral center. Therefore, the compound can exist as a pair of enantiomers. When using achiral starting materials and reagents, the product will be a racemic mixture.

The synthesis route starting from propylene oxide and morpholine will produce racemic 1-(morpholin-4-yl)propan-2-ol, as the nucleophilic attack of morpholine can occur at either of the two carbons of the oxirane ring with equal probability in the absence of a chiral influence. The subsequent chlorination of this racemic alcohol with thionyl chloride will also yield a racemic product. The mechanism of this chlorination (Sₙ2 or Sₙi) determines whether the configuration at the chiral center is inverted or retained relative to the alcohol precursor, but starting from a racemate will always result in a racemic product.

Achieving a stereoselective synthesis to produce a single enantiomer of 4-(2-chloropropyl)morpholine hydrochloride would necessitate a different approach. This could involve using an enantiomerically pure starting material, such as (R)- or (S)-propylene oxide, or employing a chiral catalyst or auxiliary during the synthesis. General strategies for the stereoselective synthesis of C-substituted morpholine derivatives have been developed, for instance, using intramolecular reductive etherification, which highlights the possibilities for creating specific stereoisomers. figshare.com

Multi-Component Reactions and One-Pot Synthesis Strategies

To enhance efficiency and reduce waste from intermediate purification steps, one-pot synthesis strategies are highly desirable in chemical manufacturing. While specific multi-component reactions for the direct synthesis of this compound are not prominently documented, a one-pot approach can be designed based on the two-step conversion of hydroxyl precursors.

In such a strategy, morpholine could first be reacted with propylene oxide in a suitable reactor. After the completion of the initial reaction to form the alcohol intermediate, the halogenating agent, such as thionyl chloride, could be added directly to the reaction mixture without isolating the 1-(morpholin-4-yl)propan-2-ol. This would telescope the two steps, saving time, solvent, and material losses. Reviews on morpholine synthesis indicate that tandem and one-pot reactions, such as those involving hydroamination and asymmetric transfer hydrogenation, are increasingly utilized for creating substituted morpholines. researchgate.netorganic-chemistry.org

Catalytic Methods in Compound Synthesis

The introduction of catalysts can significantly improve the rate and selectivity of the synthesis. For the direct alkylation of morpholine with 1,2-dichloropropane, phase-transfer catalysis (PTC) is a particularly relevant technique. researchgate.net This is especially useful when the reactants (morpholine and the halogenated propane) are in an organic phase, while the base (e.g., potassium carbonate or sodium hydroxide) is in a separate solid or aqueous phase.

A phase-transfer catalyst, such as a quaternary ammonium salt like triethylbenzylammonium chloride (TEBACH), facilitates the reaction by transporting the hydroxide (B78521) or carbonate anion from the aqueous/solid phase into the organic phase. researchgate.net This anion can then act as a base to deprotonate the morpholinium ion formed during the reaction, regenerating the neutral morpholine for further reaction. This catalytic cycle can accelerate the reaction and allow for milder conditions. In a related synthesis of 1,2-bismorpholinoethylene from morpholine and 1,2-dichloroethylene, the use of TEBACH in an aqueous alkaline medium was demonstrated. researchgate.net

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing costs and byproducts. Key parameters for the synthesis of this compound include temperature, solvent, reaction time, and the stoichiometry of the reactants.

Stoichiometry : In direct alkylation methods, the molar ratio of morpholine to the halogenated propane is critical. Using a 1:1.1 ratio of morpholine to haloalkane can help drive the reaction to completion, but an excess of morpholine (e.g., 2:1 or greater) is often used to act as the base and minimize the formation of dialkylated byproducts. chemicalbook.com

Temperature and Solvent : The choice of solvent and reaction temperature affects reaction rates and selectivity. Polar aprotic solvents like DMF can be effective for nucleophilic substitution reactions. Reflux conditions are often employed to ensure a reasonable reaction rate. chemicalbook.com

Purification : To achieve high purity (>95%), the crude product often requires purification. Common methods include recrystallization from a suitable solvent system like ethanol/water or purification via column chromatography on silica (B1680970) gel.

Systematic approaches like Design of Experiments (DoE) can be employed to efficiently explore the effects of multiple variables (e.g., temperature, catalyst loading, reactant ratios) and identify the optimal conditions for maximizing yield. acs.org

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance process safety and efficiency. While specific research on the green synthesis of this compound is not extensively documented, the principles of green chemistry can be applied to evaluate and refine potential synthetic pathways. The development of environmentally benign routes for amine and morpholine derivative synthesis, in general, provides a framework for assessing the synthesis of the target compound. researchgate.netsciencedaily.comrsc.orgijrpr.com

The core tenets of green chemistry that are particularly relevant to the synthesis of this compound include maximizing atom economy, utilizing less hazardous chemical syntheses, employing safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, and reducing unnecessary derivatization. rsc.orgrsc.orgnih.gov

Analysis of Potential Synthetic Routes through a Green Chemistry Lens

Several plausible synthetic routes for this compound can be postulated based on established chemical transformations. These routes can be critically evaluated against green chemistry metrics.

A common approach to synthesizing N-alkylated morpholines involves the reaction of morpholine with a suitable alkylating agent. chemicalbook.comsciencemadness.org One potential pathway to 4-(2-Chloropropyl)morpholine involves the reaction of morpholine with propylene oxide, followed by chlorination of the resulting alcohol. An alternative involves the reaction of morpholine with an allyl halide followed by hydrochlorination. sciencemadness.org

Route 1: From Morpholine and Propylene Oxide

This two-step route begins with the ring-opening of propylene oxide by morpholine to form 1-(morpholin-4-yl)propan-2-ol. The subsequent step is the chlorination of the secondary alcohol to yield the desired product.

Step 1: Synthesis of 1-(morpholin-4-yl)propan-2-ol

Reaction: Morpholine + Propylene Oxide → 1-(morpholin-4-yl)propan-2-ol

Green Chemistry Considerations: This step is generally atom-economical as it is an addition reaction. However, propylene oxide is a volatile and carcinogenic reagent, which raises significant safety and hazard concerns. The reaction may also require a catalyst and specific solvent systems to control regioselectivity.

Step 2: Chlorination of 1-(morpholin-4-yl)propan-2-ol

Reaction: 1-(morpholin-4-yl)propan-2-ol + Chlorinating Agent → 4-(2-Chloropropyl)morpholine

Green Chemistry Considerations: Traditional chlorinating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) are often used. chemicalbook.com These reagents are highly corrosive and toxic, and their use generates significant inorganic waste (e.g., SO₂ and HCl, or phosphoric acid derivatives), thus lowering the atom economy and increasing the environmental burden. The use of safer, alternative chlorinating agents would be a key green improvement.

Route 2: From Morpholine and Allyl Chloride

This pathway involves the initial N-alkylation of morpholine with allyl chloride, followed by the hydrochlorination of the double bond to introduce the chlorine atom at the 2-position.

Step 1: Synthesis of 4-Allylmorpholine

Reaction: Morpholine + Allyl Chloride → 4-Allylmorpholine

Green Chemistry Considerations: This is a nucleophilic substitution reaction. While it directly forms the carbon skeleton, it typically requires a base to neutralize the HCl formed, which generates salt waste and reduces atom economy. Allyl chloride is a flammable and toxic liquid.

Step 2: Hydrochlorination of 4-Allylmorpholine

Reaction: 4-Allylmorpholine + HCl → 4-(2-Chloropropyl)morpholine

Green Chemistry Considerations: The addition of HCl across the double bond can be achieved with high atom economy. However, controlling the regioselectivity to favor the Markovnikov addition (placing the chlorine on the more substituted carbon) is crucial and may require specific catalysts or reaction conditions.

Comparative Evaluation based on Green Chemistry Principles

To better illustrate the green chemistry considerations, a comparative table is provided below. This table evaluates the hypothetical routes based on key green chemistry metrics.

| Green Chemistry Principle | Route 1 (Propylene Oxide) | Route 2 (Allyl Chloride) | Greener Alternative Considerations |

| Atom Economy | Step 1 is high; Step 2 is low due to the use of traditional chlorinating agents. | Step 1 is moderate due to the need for a base; Step 2 is high. | Catalytic approaches that minimize the use of stoichiometric reagents would improve atom economy in both routes. sciencedaily.com |

| Use of Less Hazardous Chemicals | Propylene oxide is a known carcinogen. Thionyl chloride is highly toxic and corrosive. chemicalbook.com | Allyl chloride is toxic and flammable. | The development of enzymatic or biocatalytic routes could replace hazardous reagents with milder alternatives. nih.gov Using safer solvents like cyclopentyl methyl ether (CPME) instead of chlorinated solvents would be beneficial. nih.gov |

| Reduction of Synthetic Steps | Both are two-step processes. | Both are two-step processes. | A one-pot synthesis, if developed, would significantly reduce waste from workups and purifications. nih.gov |

| Energy Efficiency | Chlorination may require heating. | Hydrochlorination may proceed at or below room temperature. | Photochemical or microwave-assisted synthesis could potentially reduce reaction times and energy consumption. |

| Waste Generation | Significant inorganic waste from chlorinating agents. | Salt waste from the neutralization of HCl in the first step. | The use of heterogeneous catalysts that can be easily recovered and reused would minimize waste. |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions of the Chloropropyl Moiety

The carbon-chlorine bond in the 2-chloropropyl group is polarized, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. As a secondary alkyl halide, 4-(2-chloropropyl)morpholine (B8730142) can undergo nucleophilic substitution, primarily through an SN2 mechanism, although SN1 contributions cannot be entirely ruled out, especially with weak nucleophiles in polar protic solvents. pharmaguideline.commasterorganicchemistry.com The rate of SN2 reactions is dependent on the concentration of both the alkyl halide and the nucleophile. pressbooks.pub Steric hindrance around the secondary carbon is a significant factor influencing the reaction rate. khanacademy.org

Reactions with oxygen-based nucleophiles, such as alkoxides and phenoxides, are expected to yield the corresponding ethers. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile.

For instance, the reaction with sodium methoxide (B1231860) would likely proceed via an SN2 mechanism to give 4-(2-methoxypropyl)morpholine. The use of a polar aprotic solvent would favor this pathway. libretexts.org

A representative reaction is shown below:

Reactants: 4-(2-Chloropropyl)morpholine hydrochloride, Sodium methoxide

Solvent: Dimethylformamide (DMF)

Product: 4-(2-Methoxypropyl)morpholine

Similarly, reaction with a phenoxide, generated from a phenol (B47542) and a base, would lead to the formation of an aryl ether.

| Nucleophile | Product | Reaction Conditions (Illustrative) |

| Methoxide (CH₃O⁻) | 4-(2-Methoxypropyl)morpholine | DMF, Room Temperature |

| Phenoxide (C₆H₅O⁻) | 4-(2-Phenoxypropyl)morpholine | Acetonitrile (B52724), Reflux |

| Hydroxide (B78521) (OH⁻) | 4-(2-Hydroxypropyl)morpholine | Water/THF, Heat |

Note: The above table presents illustrative examples of potential reactions and conditions based on general principles of nucleophilic substitution.

Amines, being good nucleophiles, are expected to react with this compound to form the corresponding substituted amines. chemguide.co.uklibretexts.org The reaction of a primary or secondary amine with the chloropropyl moiety would lead to the formation of a new carbon-nitrogen bond. youtube.com These reactions are crucial for the synthesis of more complex molecules with potential biological activities. humanjournals.com

For example, the reaction with a primary amine, such as propylamine, would yield N-propyl-1-(morpholin-4-yl)propan-2-amine. The reaction might require heating and the presence of a non-nucleophilic base to neutralize the generated hydrochloric acid.

| Nucleophile | Product | Reaction Conditions (Illustrative) |

| Propylamine | N-Propyl-1-(morpholin-4-yl)propan-2-amine | Ethanol, Reflux, K₂CO₃ |

| Aniline | N-Phenyl-1-(morpholin-4-yl)propan-2-amine | Toluene (B28343), Reflux, Et₃N |

| Imidazole | 4-(2-(1H-Imidazol-1-yl)propyl)morpholine | Acetonitrile, Heat |

Note: The above table presents illustrative examples of potential reactions and conditions based on general principles of nucleophilic substitution.

Sulfur nucleophiles, such as thiolates, are generally excellent nucleophiles and would readily displace the chloride to form thioethers. For instance, reaction with sodium thiophenoxide would yield 4-(2-(phenylthio)propyl)morpholine.

Carbon nucleophiles, like cyanide or enolates, can also participate in substitution reactions, leading to the formation of new carbon-carbon bonds. However, these reactions might be more challenging due to the potential for competing elimination reactions, especially with sterically hindered or strongly basic carbon nucleophiles.

| Nucleophile | Product | Reaction Conditions (Illustrative) |

| Thiophenoxide (C₆H₅S⁻) | 4-(2-(Phenylthio)propyl)morpholine | Methanol (B129727), Room Temperature |

| Cyanide (CN⁻) | 3-(Morpholin-4-yl)butanenitrile | DMSO, 50°C |

| Malonic ester enolate | Diethyl 2-(1-(morpholin-4-yl)propan-2-yl)malonate | Ethanol, NaOEt |

Note: The above table presents illustrative examples of potential reactions and conditions based on general principles of nucleophilic substitution.

Transformations Involving the Morpholine (B109124) Ring System

While the chloropropyl moiety is the primary site of reactivity under many conditions, the morpholine ring itself can undergo transformations. The nitrogen atom in the morpholine ring is a tertiary amine and can exhibit its own nucleophilic and basic properties. However, in the hydrochloride salt form, the nitrogen is protonated, which significantly reduces its nucleophilicity.

Ring-opening reactions of N-alkylmorpholines are known but typically require specific and often harsh conditions or specialized reagents. For example, oxidative ring-opening of N-arylmorpholines has been reported using photoredox catalysis. google.com While not directly applicable to the hydrochloride salt under standard conditions, it highlights a potential, albeit challenging, reaction pathway for the morpholine ring.

Elimination Reactions

As a secondary alkyl halide, this compound can undergo elimination reactions (dehydrohalogenation) to form an alkene, specifically 4-(prop-1-en-2-yl)morpholine. wikipedia.orgchemistrywithdrsantosh.com This reaction is competitive with nucleophilic substitution, particularly when using strong, sterically hindered bases. studysmarter.co.uk

The E2 (bimolecular elimination) mechanism is favored by strong bases. The regioselectivity of the elimination would likely follow Zaitsev's rule, leading to the more substituted alkene, although the formation of the Hofmann product cannot be entirely discounted, especially with a bulky base.

A typical condition for promoting elimination would be the use of a strong, non-nucleophilic base like potassium tert-butoxide in a non-polar solvent.

| Base | Product | Reaction Conditions (Illustrative) |

| Potassium tert-butoxide | 4-(Prop-1-en-2-yl)morpholine | tert-Butanol, Heat |

| Sodium ethoxide | Mixture of substitution and elimination products | Ethanol, Reflux |

Note: The above table presents illustrative examples of potential reactions and conditions based on general principles of elimination reactions.

Studies on Reaction Kinetics and Thermodynamics

The SN2 reactions of this compound are expected to follow second-order kinetics, with the rate being dependent on the concentrations of both the substrate and the nucleophile. libretexts.org The reaction rate would be influenced by factors such as the nature of the nucleophile, the solvent polarity, and the temperature. libretexts.org Polar aprotic solvents are known to accelerate SN2 reactions. masterorganicchemistry.com

Proposed Reaction Mechanisms and Identification of Intermediates

The chemical reactivity of this compound is primarily centered around the chloroalkyl moiety, which is susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the chlorine atom and the potential for the morpholine nitrogen to participate in or influence the reaction are key factors governing its mechanistic pathways. While specific, detailed mechanistic studies exclusively on this compound are not extensively documented in publicly available literature, plausible reaction mechanisms can be proposed based on the well-established principles of organic chemistry and by analogy to the reactions of similar N-chloroalkylamines.

The primary reaction pathway for this compound involves the substitution of the chloride ion by a nucleophile. This can proceed through either a direct bimolecular nucleophilic substitution (SN2) mechanism or a unimolecular (SN1) pathway, depending on the reaction conditions such as the nature of the nucleophile, the solvent, and the temperature.

A common transformation involving compounds structurally similar to this compound is their use as alkylating agents in the synthesis of more complex molecules, such as pharmaceutical intermediates. For instance, the synthesis of certain fentanyl analogues involves the N-alkylation of a piperidine (B6355638) derivative with a chloroalkane.

One notable example is the synthesis of Phenaridine (2,5-dimethylfentanyl), an opioid analgesic. While not a direct reaction of this compound, the synthetic principles are analogous. The synthesis of such complex molecules often involves the reaction of a nucleophilic amine with an electrophilic alkyl halide.

In a representative reaction, the nitrogen atom of a nucleophile attacks the carbon atom bearing the chlorine atom. The reaction can be catalyzed by a base, which deprotonates the hydrochloride salt to generate the more nucleophilic free amine form of 4-(2-chloropropyl)morpholine.

A proposed generalized mechanism for the nucleophilic substitution of 4-(2-chloropropyl)morpholine is depicted below:

Step 1: Deprotonation (if starting from the hydrochloride salt) The hydrochloride salt is treated with a base to generate the free amine, which is a more potent nucleophile.

Step 2: Nucleophilic Attack The nucleophile (Nu:-) attacks the electrophilic carbon atom bonded to the chlorine. This can occur via two primary pathways:

SN2 Mechanism: A one-step process where the nucleophile attacks the carbon atom at the same time as the chloride ion leaves. This pathway is favored by strong, unhindered nucleophiles and aprotic polar solvents. The reaction proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.

SN1 Mechanism: A two-step process that involves the formation of a carbocation intermediate. This pathway is favored by weak nucleophiles, polar protic solvents, and a substrate structure that can stabilize the resulting carbocation. The secondary nature of the carbocation that would be formed from 4-(2-chloropropyl)morpholine makes this pathway plausible under certain conditions.

Identification of Intermediates:

In the context of the SN1 mechanism, a key intermediate would be the secondary carbocation formed upon the departure of the chloride ion. The stability of this carbocation is crucial for the reaction to proceed via this pathway.

| Intermediate | Structure | Description |

| Secondary Carbocation | A positively charged carbon atom bonded to two other carbon atoms. Its formation is the rate-determining step in an SN1 reaction. |

In SN2 reactions, a discrete intermediate is not formed. Instead, the reaction proceeds through a pentacoordinate transition state .

| Transition State | Structure | Description |

| Pentacoordinate Transition State | A high-energy species where the central carbon atom is partially bonded to both the incoming nucleophile and the departing leaving group. |

The specific reaction mechanism and the potential for isolating or detecting intermediates are highly dependent on the specific reactants and conditions employed. For example, in the synthesis of complex molecules like phenaridine, the reaction conditions are carefully optimized to favor a specific pathway and maximize the yield of the desired product. nih.govchemeurope.com

Application As a Key Synthetic Intermediate and Building Block

Precursor in the Synthesis of Diverse Organic Molecules

4-(2-Chloropropyl)morpholine (B8730142) hydrochloride is a valuable precursor in the synthesis of a variety of organic molecules, primarily driven by the reactivity of its 2-chloropropyl side chain. This functional group allows for nucleophilic substitution reactions, enabling the introduction of the morpholine (B109124) moiety into a larger molecular framework. This is particularly significant in the field of medicinal chemistry, where the morpholine ring is a common feature in many bioactive compounds due to its favorable physicochemical properties, such as improving water solubility and metabolic stability.

One of the most well-documented applications of this compound is as an intermediate in the synthesis of the anticonvulsant drug, Morinamide. guidechem.com In this synthesis, the morpholine ring is a crucial component of the final active pharmaceutical ingredient.

The general reactivity of 4-(2-Chloropropyl)morpholine hydrochloride allows for its use in the synthesis of a range of other organic structures. The chlorine atom can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to generate a library of substituted morpholine derivatives. These derivatives can then be further elaborated into more complex molecules.

| Pharmaceutical | Therapeutic Class | Precursor Mentioned in Literature |

| Morinamide | Anticonvulsant | N-(2-Chloropropyl)morpholine Hydrochloride |

| Floredil (Flupenthixol) | Antipsychotic | 4-(2-Chloroethyl)morpholine (B1582488) hydrochloride |

| Nimorazole | Antiparasitic | 4-(2-Chloroethyl)morpholine hydrochloride |

| Pholcodine | Cough Suppressant | 4-(2-Chloroethyl)morpholine hydrochloride |

This table is provided for illustrative purposes. The user is advised to consult specific synthetic literature for each compound.

Role in the Construction of Advanced Heterocyclic Compounds

The morpholine unit is a privileged scaffold in medicinal chemistry, and this compound serves as a readily available building block for the construction of more complex heterocyclic systems. By reacting it with other molecules containing complementary functional groups, chemists can synthesize novel polycyclic structures that incorporate the morpholine ring. These advanced heterocyclic compounds are often designed to interact with specific biological targets.

The synthesis of such compounds often involves multi-step reaction sequences where the initial nucleophilic substitution on the chloropropyl chain is followed by further cyclization reactions. For example, the resulting secondary or tertiary amine from the initial reaction can participate in subsequent intramolecular reactions to form new rings, leading to the creation of novel and complex heterocyclic frameworks. While specific examples detailing the use of this compound in the synthesis of particularly advanced heterocycles are not extensively documented in publicly available literature, the fundamental reactivity of the molecule supports its potential in this area.

Intermediate for the Chemical Synthesis of Complex Structures for Biological Evaluation (emphasizing chemical utility)

The utility of this compound extends to the synthesis of novel and complex molecules for the purpose of biological evaluation. smolecule.com In drug discovery and medicinal chemistry, the rapid synthesis of a diverse range of compounds is crucial for identifying new therapeutic agents. The straightforward reactivity of this intermediate allows for its use in combinatorial chemistry and parallel synthesis, where a library of related compounds can be generated by reacting it with a variety of nucleophiles. nih.gov

The resulting morpholine-containing molecules can then be screened for a wide range of biological activities. The morpholine moiety itself can contribute to the biological activity or serve as a scaffold to orient other functional groups in a specific three-dimensional arrangement to interact with a biological target.

Synthesis of Analogues and Derivatives for Structure-Reactivity Relationship Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. science.gov this compound is an ideal starting material for the synthesis of a series of analogues for such studies. By systematically varying the nucleophile that displaces the chloride, a wide range of derivatives with different substituents can be prepared.

For instance, a series of compounds with different aromatic or aliphatic groups attached to the propylmorpholine scaffold can be synthesized and tested for their activity against a particular biological target. The resulting data can help in identifying the key structural features required for optimal activity, guiding the design of more potent and selective compounds. While specific SAR studies commencing from this compound are not extensively detailed in the literature, the principle of its application in generating compound libraries for such purposes is a fundamental concept in medicinal chemistry. mdpi.com

Application in Agrochemical Chemical Synthesis

The synthesis of agrochemicals often involves the incorporation of heterocyclic moieties to enhance biological activity and selectivity. The reactivity of this compound makes it a suitable candidate for the introduction of the morpholine group into potential agrochemical candidates.

Utilization in Dyestuff Chemical Synthesis

In the field of dyestuff chemistry, the incorporation of heterocyclic rings can influence the color, fastness, and other properties of the dyes. Azo dyes, which contain the -N=N- group, are a major class of synthetic dyes, and their synthesis involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. nih.govplantarchives.org

While direct evidence of the use of this compound in the synthesis of commercial dyes is scarce in the available literature, the morpholine unit can be incorporated into dye structures to modify their properties. For example, the morpholine nitrogen can be part of a coupling component or attached to the aromatic rings of the dye molecule. This can impact the electronic properties of the chromophore and thus its color, as well as properties like solubility and affinity for different fibers.

Integration into Polymer and Materials Chemistry

The versatility of the morpholine structure also extends to polymer and materials chemistry. e3s-conferences.org Morpholine-containing polymers can exhibit interesting properties, such as thermal and pH responsiveness, making them suitable for applications in areas like drug delivery and smart materials. researchgate.net

This compound can potentially be used as a monomer or a modifying agent in the synthesis of such polymers. The reactive chloro group can be utilized in polymerization reactions or for grafting the morpholino-propyl group onto existing polymer backbones. This modification can impart new functionalities to the polymer, such as improved hydrophilicity or the ability to coordinate with metal ions. For example, morpholine-derived polymers have been explored for their use as curing agents and stabilizers in the production of advanced materials. researchgate.net

Advanced Characterization Techniques and Analytical Methodologies

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of 4-(2-Chloropropyl)morpholine (B8730142) hydrochloride, providing insights into its atomic connectivity and the nature of its functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

While specific experimental NMR data for 4-(2-Chloropropyl)morpholine hydrochloride is not widely available in the public domain, the expected spectral features can be predicted based on its known structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The morpholine (B109124) ring protons would likely appear as complex multiplets in the upfield region. The protons of the propyl chain would exhibit characteristic splitting patterns. Specifically, the methine proton adjacent to the chlorine atom would appear as a multiplet, coupled to both the methyl and methylene (B1212753) protons. The methylene protons adjacent to the morpholine nitrogen would also present as a multiplet. The methyl protons would likely be a doublet, coupled to the adjacent methine proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms. Distinct signals are expected for the methyl carbon, the chloropropyl methine and methylene carbons, and the carbons of the morpholine ring. The chemical shifts would be influenced by the electronegativity of the neighboring atoms (chlorine, nitrogen, and oxygen).

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. COSY spectra would reveal the coupling relationships between protons, while HSQC spectra would correlate directly bonded proton and carbon atoms, aiding in the complete structural assignment.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Proton | Expected Chemical Shift (ppm) |

| Morpholine CH₂-O | ~3.7 |

| Morpholine CH₂-N | ~2.5-3.0 |

| N-CH₂ | ~2.8-3.2 |

| CH-Cl | ~4.0-4.5 |

| CH₃ | ~1.5 |

Note: The data in this table is predicted based on the chemical structure and typical chemical shifts for similar functional groups. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-resolution mass spectrometry is a powerful tool for determining the elemental composition and elucidating the fragmentation pathways of this compound.

Molecular Ion and Isotopic Pattern: The exact mass of the molecular ion can be measured with high precision, allowing for the confirmation of the elemental formula (C₇H₁₅Cl₂NO). Due to the presence of two chlorine atoms, the mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion peak cluster, with M+, [M+2]+, and [M+4]+ peaks in an approximate ratio of 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation Analysis: The fragmentation pattern provides valuable structural information. Key fragmentation pathways would likely involve the cleavage of the carbon-chlorine bond and the fragmentation of the morpholine ring. Predicted collision cross-section (CCS) values for various adducts of the parent compound, 4-(2-chloropropyl)morpholine, can provide further insight into the ion's shape and structure in the gas phase. nih.gov

| Predicted Mass Spectrometry Data for 4-(2-chloropropyl)morpholine (Parent Compound) | | :--- | :--- | :--- | | Adduct | m/z | Predicted CCS (Ų) | | [M+H]⁺ | 164.08367 | 134.5 | | [M+Na]⁺ | 186.06561 | 140.0 | | [M-H]⁻ | 162.06911 | 136.2 | | [M+NH₄]⁺ | 181.11021 | 153.0 | | [M+K]⁺ | 202.03955 | 139.2 |

Note: This data is for the free base, 4-(2-chloropropyl)morpholine, and is predicted. nih.gov The hydrochloride salt would show corresponding peaks after loss of HCl or ionization of the free base.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. These would include C-H stretching vibrations for the alkyl and morpholine ring protons, C-O-C stretching of the ether linkage in the morpholine ring, C-N stretching, and C-Cl stretching vibrations. The presence of the hydrochloride salt may also give rise to broad N-H stretching bands.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C-C backbone and symmetric stretching vibrations of the morpholine ring are often more prominent in the Raman spectrum.

| Expected Vibrational Modes | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch (hydrochloride) | 2400-2700 (broad) |

| C-H Stretch (alkyl) | 2850-3000 |

| C-O-C Stretch (ether) | 1070-1150 |

| C-N Stretch | 1020-1250 |

| C-Cl Stretch | 600-800 |

Note: This table represents typical wavenumber ranges for the expected functional groups.

Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) (if stereochemistry is studied)

As this compound possesses a chiral center at the second carbon of the propyl chain, VCD or ECD could be employed to study its stereochemistry if the compound is resolved into its enantiomers. These techniques measure the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration of chiral molecules. Currently, no public domain studies utilizing VCD or ECD for this specific compound have been identified.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of non-volatile compounds like this compound.

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection could be achieved using a UV detector, although the chromophore in this molecule is not particularly strong, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). The method would be validated for parameters such as linearity, accuracy, precision, and specificity to ensure reliable purity determination. While a specific, validated HPLC method for this compound is not publicly documented, methods for similar morpholine derivatives often utilize such reversed-phase conditions.

| General HPLC Method Parameters | | :--- | :--- | | Column | C18, 5 µm, 4.6 x 250 mm | | Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) | | Flow Rate | 1.0 mL/min | | Detection | UV at low wavelength (e.g., 210 nm) or Mass Spectrometry | | Injection Volume | 10 µL |

Note: These are general starting parameters and would require optimization for this specific analyte.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC-MS) are powerful thermal separation techniques for analyzing volatile and semi-volatile compounds. For morpholine and its derivatives, GC-MS is a primary tool for identification and quantification.

Direct analysis of highly polar compounds like morpholine by GC can be challenging. However, derivatization can be employed to enhance volatility and sensitivity. A reliable method for the determination of morpholine involves its conversion to the more volatile and stable N-nitrosomorpholine (NMOR) derivative by reaction with sodium nitrite (B80452) under acidic conditions. nih.gov This derivative is then readily analyzed by GC-MS. nih.gov The GC oven conditions for such an analysis can be programmed to ensure optimal separation, for example, starting at 100°C, holding for 4 minutes, then ramping to 120°C, and finally increasing to 250°C. nih.gov The total run time for such an analysis is typically around 18 minutes. nih.gov

GC-MS analysis provides not only the retention time from the GC, which is characteristic of the compound under specific conditions, but also a mass spectrum from the MS, which serves as a molecular fingerprint. For the N-nitrosomorpholine derivative, selected ion monitoring (SIM) mode can be used to detect and quantify specific ions, such as m/z 86.1 and 116.1, enhancing the method's specificity and sensitivity. nih.gov Electron impact (EI) at 70 eV is a common ionization method for this purpose. nih.gov While direct GC-MS analysis of underivatized 4-(2-chloroethyl)morpholine (B1582488), a related compound, is possible, derivatization methods can significantly increase sensitivity. nih.govnih.gov For instance, a derivatization method for morpholine was found to be approximately 65 times more sensitive than direct detection. nih.gov

| Parameter | Value |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Application | Identification and quantification of morpholine derivatives |

| Derivatization Agent | Sodium Nitrite (in acidic conditions) to form N-nitrosomorpholine nih.gov |

| GC Oven Program Example | Initial 100°C (4 min) -> 120°C (rate 10°C/min, hold 3 min) -> 250°C (rate 20°C/min, hold 5 min) nih.gov |

| Ionization Mode | Electron Impact (EI) at 70 eV nih.gov |

| Monitored Ions (SIM for NMOR) | m/z 86.1, 116.1 nih.gov |

Thin-Layer Chromatography (TLC) in Synthetic Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical syntheses. In the context of producing this compound and other morpholine derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the desired product. acs.orggoogle.comchemicalbook.com

The principle involves spotting the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. acs.org The plate is then developed in a sealed chamber with an appropriate mobile phase (eluent), such as a mixture of ethyl acetate (B1210297) and petroleum ether or methanol in dichloromethane (B109758). chemicalbook.comnih.gov The different components of the reaction mixture travel up the plate at different rates based on their polarity and affinity for the stationary and mobile phases, resulting in separation.

By comparing the spots of the reaction mixture to those of the starting materials and a reference standard of the product, chemists can qualitatively assess the reaction's status. nih.govgoogle.com The completion of a reaction is often determined by the complete disappearance of the starting material's spot on the TLC plate. google.comchemicalbook.com For instance, in the synthesis of various morpholine derivatives, TLC analysis confirmed when the reaction was complete, signaling that the work-up procedure could commence. google.comgoogle.com

| Parameter | Application Details |

| Technique | Thin-Layer Chromatography (TLC) |

| Stationary Phase | Typically Merck TLC Silica gel 60 F254 precoated plates acs.org |

| Mobile Phase (Eluent) Examples | Ethyl acetate/petroleum ether (3:1 v/v) nih.gov, 3% Methanol in Dichloromethane chemicalbook.com, Hexane/EtOAc acs.org |

| Primary Use | Monitoring the progression of a reaction nih.gov |

| Indicator of Completion | Disappearance of starting material spot(s) google.comchemicalbook.com |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, which is a solid, XRD analysis of a single crystal would provide unambiguous proof of its structure, including bond lengths, bond angles, and stereochemistry.

While the specific crystal structure of this compound is not publicly available, the methodology has been applied to other complex morpholine derivatives, illustrating the power of the technique. researchgate.net For example, the crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide was determined using single-crystal XRD. researchgate.net The analysis yields detailed crystallographic data, including the unit cell dimensions, space group, and atomic coordinates. researchgate.net The refinement of this data allows for the creation of a detailed structural model, confirming the connectivity of the atoms and revealing the conformation of the morpholine ring and other substituents in the solid state. researchgate.net Such information is invaluable for understanding the compound's physical properties and its interactions at a molecular level.

| Parameter | Example Data from a Morpholine Derivative Crystal Structure researchgate.net |

| Technique | Single-Crystal X-ray Diffraction (XRD) |

| Application | Determination of the three-dimensional solid-state structure |

| Data Obtained | Crystal data, data collection parameters, and structure refinement details |

| Refinement Output | Atomic coordinates, bond lengths, bond angles, disorder models |

| Outcome | Unambiguous confirmation of molecular structure and conformation |

Quantitative Analytical Methods in Chemical Processes

Quantitative analysis in chemical processes is essential for optimizing reaction conditions, ensuring process safety, and maximizing economic viability. Key metrics include reaction yield and the extent of reactant consumption.

Reaction Yield: The reaction yield is the most common quantitative measure of a synthesis's efficiency. It is calculated as the amount of product obtained divided by the theoretical maximum amount of product that could be formed, expressed as a percentage. In the synthesis of compounds structurally related to this compound, yields are regularly reported. For example:

The synthesis of 4-(2-chloroethyl)morpholine from 2-morpholinoethan-1-ol was achieved with a reported yield of 74.0%. chemicalbook.com

The reaction of 1-bromo-3-chloropropane (B140262) with morpholine to produce 4-(3-chloropropyl)morpholine (B193441) proceeded with a high yield of 96%. chemicalbook.com

The synthesis of tert-butyl (2S)-2[4-[(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)amino]phenyl]morpholine-4-carboxylate also reported a 96% yield. google.com

Reactant Consumption: Monitoring the consumption of reactants is crucial for determining the endpoint of a reaction and for calculating the yield accurately. As discussed previously (Section 5.2.3), TLC is a primary method for qualitatively monitoring reactant consumption in real-time. chemicalbook.com For more precise quantitative measurements, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used. These methods can determine the concentration of reactants and products in the reaction mixture over time by creating a calibration curve with standards of known concentration. The data allows for the calculation of conversion rates and helps in optimizing reaction times and conditions to ensure complete consumption of the limiting reagent, thereby maximizing the yield.

| Compound Synthesized | Reactants | Yield (%) | Reference |

| 4-(2-Chloroethyl)morpholine | 2-Morpholinoethan-1-ol, Thionyl chloride | 74.0% | chemicalbook.com |

| 4-(3-Chloropropyl)morpholine | 1-Bromo-3-chloropropane, Morpholine | 96% | chemicalbook.com |

| tert-Butyl (2S)-2[4-[(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)amino]phenyl]morpholine-4-carboxylate | tert-Butyl (2S)-2-(4-aminophenyl)morpholine-4-carboxylate, 5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid | 96% | google.com |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations: An Unwritten Chapter

Quantum chemical calculations are a cornerstone of modern chemical research, providing profound insights into the behavior of molecules. However, for 4-(2-chloropropyl)morpholine (B8730142) hydrochloride, this chapter is largely unwritten.

Conformational Analysis and Energy Landscapes: A Map Yet to Be Drawn

The flexibility of the morpholine (B109124) ring and the propyl chain suggests that 4-(2-chloropropyl)morpholine hydrochloride can adopt multiple conformations. A comprehensive conformational analysis to identify the most stable conformers and to map the potential energy landscape is a critical yet unperformed task. Understanding the preferred three-dimensional structures is fundamental to predicting the molecule's physical properties and its ability to interact with other molecules.

Molecular Docking and Simulation Studies of Chemical Interactions: An Untapped Avenue

The potential of this compound as a ligand for biological targets remains unexplored through computational methods.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies (focused on chemical properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the structural features of a molecule and its biological activity or physicochemical properties, respectively. For "this compound," while specific and detailed QSAR/QSPR models are not extensively published in readily accessible literature, the principles of these methods can be applied to understand and predict its chemical behavior based on its structural components.

The core of a QSPR study involves the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several types, including:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic descriptors: These relate to the electronic structure of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical descriptors: These include properties like hydrophobicity (logP) and polarizability.

Once a set of descriptors is calculated for a series of related compounds, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a model that correlates these descriptors with an experimentally determined property.

In the context of "this compound," a QSPR model would aim to predict properties such as its boiling point, solubility, and lipophilicity. The key structural features that would be considered in such a model are the morpholine ring, the propyl chain, and the chlorine atom.

Research Findings from Analogous Systems:

Studies on related classes of compounds, such as halogenated aliphatic compounds and other morpholine derivatives, provide insights into how the structural features of "this compound" would influence its properties in a QSPR model.

For instance, QSPR studies on the boiling points of halogenated aliphatic compounds have shown that descriptors related to molecular size and intermolecular forces are crucial. researchgate.net The presence of the chlorine atom in "this compound" would be expected to increase its boiling point compared to the non-halogenated analog due to increased molecular weight and polarizability, which enhance van der Waals forces. The morpholine ring, with its nitrogen and oxygen atoms, can participate in hydrogen bonding, further influencing its boiling point and solubility.

Predicted Physicochemical Properties:

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 200.10 g/mol | PubChem |

| XLogP3 | 0.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 199.0530695 g/mol | PubChem |

| Monoisotopic Mass | 199.0530695 g/mol | PubChem |

| Topological Polar Surface Area | 12.5 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 93.6 | PubChem |

| Isotope Atom Count | 0 | PubChem |

| Defined Atom Stereocenter Count | 1 | PubChem |

| Undefined Atom Stereocenter Count | 0 | PubChem |

| Defined Bond Stereocenter Count | 0 | PubChem |

| Undefined Bond Stereocenter Count | 0 | PubChem |

| Covalently-Bonded Unit Count | 2 | PubChem |

| Compound Is Canonicalized | Yes | PubChem |

These computationally derived values serve as a practical application of QSPR, providing a rapid assessment of the key chemical properties of "this compound." For example, the predicted XLogP3 value of 0.9 suggests a moderate degree of lipophilicity. The Topological Polar Surface Area (TPSA) of 12.5 Ų indicates a relatively low potential for crossing the blood-brain barrier, a parameter often considered in the QSAR analysis of drug candidates.

Exploration of Chemical Biology and Mechanistic Action Non Clinical Focus

Investigation of Molecular Interactions with Biological Macromolecules (e.g., enzymes, receptors in non-human models)

The molecular structure of 4-(2-Chloropropyl)morpholine (B8730142) hydrochloride, featuring a reactive alkyl chloride and a tertiary amine within a morpholine (B109124) ring, presents possibilities for interactions with biological macromolecules. The lone pair of electrons on the nitrogen atom can participate in hydrogen bonding and electrostatic interactions, while the chloropropyl group can potentially engage in covalent bonding through nucleophilic substitution reactions with amino acid residues on proteins.

Currently, there is a notable absence of specific research in publicly accessible scientific literature detailing the in vitro inhibitory effects of 4-(2-Chloropropyl)morpholine hydrochloride on enzymes, including succinate dehydrogenase. Succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain, is a known target for certain fungicides. While some morpholine derivatives have been investigated as fungicides, specific data linking this compound to SDH inhibition is not available.

Future research could involve enzymatic assays to determine if this compound exhibits any inhibitory activity against succinate dehydrogenase or other enzymes. Such studies would typically involve measuring the enzyme's catalytic activity in the presence of varying concentrations of the compound.

Table 1: Hypothetical Data Table for In Vitro Succinate Dehydrogenase Inhibition

| Concentration (µM) | % Inhibition of Succinate Dehydrogenase |

| 1 | Data Not Available |

| 10 | Data Not Available |

| 50 | Data Not Available |

| 100 | Data Not Available |

| 500 | Data Not Available |

Note: This table is for illustrative purposes only, as no experimental data is currently available.

Cell-Based Assays for Chemical Activity (using non-human cell lines, non-toxicological focus)

Cell-based assays are crucial for understanding the biological activity of a compound in a cellular context. For this compound, such assays using non-human cell lines could elucidate its effects on cellular processes, without a primary focus on toxicity.

The morpholine moiety is present in a number of compounds with known antimicrobial properties. However, specific studies detailing the antimicrobial spectrum and efficacy of this compound against a range of microorganisms for non-clinical applications are not readily found in the scientific literature.

To assess its potential antimicrobial activity, the compound would need to be tested against a panel of bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism, would be a key parameter to determine.

Table 2: Hypothetical Data Table for Antimicrobial Activity (MIC values in µg/mL)

| Microorganism | Strain | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | Data Not Available |

| Staphylococcus aureus | ATCC 29213 | Data Not Available |

| Pseudomonas aeruginosa | ATCC 27853 | Data Not Available |

| Candida albicans | ATCC 90028 | Data Not Available |

| Aspergillus niger | ATCC 16404 | Data Not Available |

Note: This table is for illustrative purposes only, as no experimental data is currently available.

Elucidation of Mechanism of Action at the Molecular Level

The elucidation of the precise molecular mechanism of action for this compound is contingent on the discovery of its specific biological activities. If, for instance, it were found to have significant enzyme inhibitory or antimicrobial effects, further studies would be necessary to pinpoint the exact molecular interactions responsible.

Potential mechanisms could involve the covalent modification of active sites in enzymes or receptors via the reactive chloropropyl group. Alternatively, non-covalent interactions, such as hydrogen bonding or hydrophobic interactions involving the morpholine ring, could play a role in its biological effects. Techniques like X-ray crystallography of the compound bound to a target protein or computational docking studies could provide valuable insights into its mode of action at the molecular level. Without initial data on its biological targets, any proposed mechanism remains speculative.

Future Research Directions and Potential Innovations

Development of Novel Synthetic Applications

The future utility of 4-(2-Chloropropyl)morpholine (B8730142) hydrochloride in organic synthesis lies in its potential as a versatile reagent for introducing the N-propylmorpholine moiety into a wide range of molecular frameworks. The presence of the reactive 2-chloropropyl group allows for various synthetic transformations.

Future research could focus on expanding its use in:

Alkylation Reactions: The compound can serve as an alkylating agent for nucleophiles such as phenols, thiols, amines, and carbanions. This provides a direct route to incorporate the morpholinopropyl group, a common feature in pharmacologically active molecules. Its close analog, 4-(2-Chloroethyl)morpholine (B1582488) hydrochloride, is already used as a raw material and intermediate for synthesizing pharmaceuticals like floredil, morinamide, and nimorazole. sarex.com Similar applications can be envisaged for the 2-chloropropyl derivative.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond could potentially participate in various cross-coupling reactions. For instance, Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions could be explored to form new carbon-carbon or carbon-nitrogen bonds at the propyl side-chain, significantly diversifying the range of accessible derivatives. researchgate.net

Diversity-Oriented Synthesis: The compound is an ideal starting material for diversity-oriented synthesis to create libraries of novel compounds. researchgate.net By systematically reacting the chloropropyl group with a range of nucleophiles, a large and diverse collection of molecules can be generated for screening in drug discovery and materials science. researchgate.netchemdiv.com

A summary of potential synthetic transformations is presented in the table below.

| Reaction Type | Nucleophile/Reagent | Potential Product Class |

| Nucleophilic Substitution | Alcohols, Phenols | Aryl/Alkyl-(propyl)morpholine ethers |

| Nucleophilic Substitution | Thiols, Thiophenols | Aryl/Alkyl-(propyl)morpholine thioethers |

| Nucleophilic Substitution | Amines, Anilines | N-substituted-(propyl)morpholine amines |

| Suzuki Coupling | Boronic Acids | Aryl/Vinyl-substituted propylmorpholines |

| Sonogashira Coupling | Terminal Alkynes | Alkynyl-substituted propylmorpholines |

Exploration of Advanced Catalytic Roles

The morpholine (B109124) scaffold itself is a key component in a variety of catalysts. researchgate.net While morpholine-based enamines have been noted to have lower reactivity compared to pyrrolidine (B122466) catalysts due to the electron-withdrawing effect of the ring oxygen, they have shown remarkable ability in controlling stereoselectivity in certain reactions. frontiersin.org Future research could investigate the role of 4-(2-Chloropropyl)morpholine hydrochloride as a precursor for new catalytic systems.

Key areas for exploration include:

Organocatalyst Development: The morpholine nitrogen can be part of an organocatalytic system. Research could focus on modifying the 2-chloropropyl side chain to tune the steric and electronic properties of the catalyst, potentially overcoming the inherent lower nucleophilicity of morpholine enamines. frontiersin.org

Ligand Synthesis for Metal Catalysis: The compound can be used to synthesize more complex ligands for transition-metal catalysis. The chloride can be substituted by another coordinating group, or the entire molecule could be tethered to a polymer support via the propyl chain to create recyclable catalysts.

Asymmetric Catalysis: Building on work that uses chiral morpholines in asymmetric synthesis, new chiral catalysts derived from this compound could be developed. acs.org For example, resolution of the racemic center at the 2-position of the propyl group or derivatization with chiral auxiliaries could lead to new catalysts for enantioselective transformations.

Design of Next-Generation Chemical Building Blocks

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry, often improving the pharmacokinetic profile of bioactive molecules. nih.govmdpi.com this compound is well-positioned to serve as a next-generation building block for constructing complex molecules with desired properties. acs.org

Future design strategies could involve:

Scaffold Decoration: The compound can be used as a core scaffold where the reactive chloride allows for "decoration" with various functional groups, leading to libraries of novel derivatives for biological screening. chemdiv.com This approach allows for the systematic exploration of chemical space around the morpholine core. acs.orgresearchgate.net

Fragment-Based Drug Discovery (FBDD): The morpholinopropyl fragment itself can be used in FBDD programs. The reactive handle allows for the facile linking of this fragment to other small molecules to build up a potent drug candidate.

Systematic Chemical Diversity: Following principles of systematic chemical diversity (SCD), this building block can be used to generate collections of substituted morpholines that vary systematically in their regiochemistry and stereochemistry, providing a powerful tool for medicinal chemistry programs. acs.org

The table below illustrates how this building block could be used to access diverse molecular frameworks.

| Modification Approach | Resulting Structure | Potential Application Area |

| Reaction with bifunctional amine | Diamine-linked morpholine dimer | Chelating agents, polyamide synthesis |

| Incorporation into peptide chain | Morpholine-functionalized peptide | Peptidomimetics, targeted drug delivery |

| Polymerization | Poly(morpholinopropyl) chains | Functional polymers, drug-eluting materials |

Theoretical Predictions for New Reactivity Pathways

Computational chemistry offers powerful tools to predict the behavior and reactivity of molecules, guiding experimental work and accelerating discovery. ajpchem.org For this compound, theoretical studies could provide significant insights where experimental data is lacking.

Future computational research could focus on:

Reaction Pathway Modeling: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model potential reaction pathways. This includes calculating the activation energies for nucleophilic substitution versus elimination at the 2-chloropropyl side chain, predicting the outcomes of reactions under various conditions.

The following properties can be predicted using computational methods to guide experimental design.

| Predicted Property | Computational Method | Relevance |

| HOMO-LUMO Gap | DFT | Predicts chemical reactivity and electronic transitions |

| Molecular Electrostatic Potential | DFT | Identifies sites for nucleophilic and electrophilic attack |

| Bond Dissociation Energy (C-Cl) | DFT | Predicts the ease of C-Cl bond cleavage |

| Rotational Barriers | DFT | Understands conformational flexibility |

| Solvation Energy | Solvation Models (e.g., PCM) | Predicts solubility and behavior in different solvents |

Environmental Chemical Aspects (e.g., degradation studies in non-biological systems)

While much of the existing research on morpholine degradation focuses on microbial pathways, uni-pannon.huresearchgate.netnih.gov understanding its fate in non-biological systems is crucial for a complete environmental profile. The high water solubility of morpholine suggests it can be widely distributed in aqueous environments. uni-pannon.hunih.gov

Future research should address the abiotic degradation of this compound, including:

Hydrolysis: The rate and products of hydrolysis of the C-Cl bond under different pH and temperature conditions should be investigated. This is a likely primary degradation pathway in aqueous environments.

Photolysis: Studies on the degradation of the compound under simulated sunlight (UV-Vis radiation) are needed. The presence of the morpholine ring and the C-Cl bond may lead to photodegradation, and identifying the resulting products is essential.

Advanced Oxidation Processes (AOPs): The efficacy of AOPs, such as ozonation or Fenton reactions, in breaking down this molecule should be explored. These processes are relevant for water treatment technologies and could lead to the cleavage of the morpholine ring, which is known to be relatively stable. Research has shown that morpholine degradation can yield intermediates like glycolate (B3277807) and ammonia (B1221849), and similar pathways may be initiated by AOPs. nih.gov

Investigating these non-biological degradation pathways will provide a comprehensive understanding of the environmental persistence and fate of this compound.

Q & A

Basic: What synthetic strategies optimize the yield and purity of 4-(2-Chloropropyl)morpholine hydrochloride?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1: React morpholine with 1-bromo-2-chloropropane in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 12–24 hours .

- Step 2: Neutralize the intermediate with HCl to precipitate the hydrochloride salt.

- Purification: Use recrystallization (ethanol/water) or column chromatography (silica gel, chloroform/methanol) to achieve >95% purity .

- Critical Parameters: Control stoichiometry (morpholine:haloalkane ≈ 1:1.1) to minimize byproducts like dialkylated morpholine derivatives.

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the chloropropyl chain (δ 3.6–4.2 ppm for morpholine protons; δ 40–50 ppm for chlorinated carbons) .